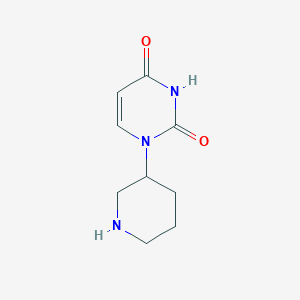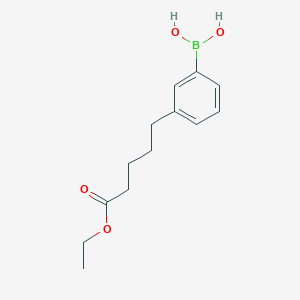
(3-(5-Ethoxy-5-oxopentyl)phenyl)boronsäure
Übersicht
Beschreibung
“(3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid” is a boronic acid derivative . It is also known as EPB or EOPB. Its molecular formula is C13H19BO4 and it has a molecular weight of 250.1 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenylboronic acid group attached to a 5-ethoxy-5-oxopentyl group . The exact structure can be found in the referenced material .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 413.3±55.0 °C and its density is predicted to be 1.11±0.1 g/cm3 . It has a pKa value of 8.59±0.10 (Predicted) . The compound should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung
Als Zwischenprodukt in der organischen Synthese kann (3-(5-Ethoxy-5-oxopentyl)phenyl)boronsäure zur Synthese einer Vielzahl von Arzneimitteln verwendet werden . Ihre Fähigkeit, stabile Bindungen mit anderen organischen Verbindungen einzugehen, macht sie zu einem vielseitigen Werkzeug bei der Entwicklung neuer Therapeutika.
Katalyse
Die Verbindung kann als Katalysator in verschiedenen chemischen Reaktionen fungieren. Beispielsweise kann sie an der katalytischen Protodeboronierung von Pinacolboronsäureestern beteiligt sein, was ein wichtiger Schritt bei der formalen Anti-Markovnikov-Hydromethylierung von Alkenen ist . Dieser Prozess ist wertvoll für die präzise Herstellung komplexer organischer Verbindungen.
Materialwissenschaften
In den Materialwissenschaften kann This compound verwendet werden, um die Oberflächeneigenschaften von Materialien zu modifizieren . Ihre molekulare Struktur ermöglicht es ihr, an andere Verbindungen zu binden, was bei der Herstellung spezialisierter Beschichtungen oder funktionalisierter Materialien nützlich sein kann.
Neutroneneinfangtherapie
Borhaltige Verbindungen wie This compound werden als Borkonvektoren in der Neutroneneinfangtherapie in Betracht gezogen . Dies ist eine Art der Krebsbehandlung, die auf der Absorption von Neutronen durch Boratome beruht, die dann Alpha-Partikel freisetzen, um Tumorzellen zu zerstören.
Wirkmechanismus
Target of Action
Mode of Action
The mode of action of (3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid involves its participation in Suzuki-Miyaura couplings. These reactions involve coupling the boronic acid with an organic halide in the presence of a palladium catalyst to form a new carbon-carbon bond.
Biochemical Pathways
Pharmacokinetics
The compound’s predicted boiling point is 4133±550 °C, and its predicted density is 111±01 g/cm3 . These properties may influence its bioavailability.
Result of Action
The result of the action of (3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid is the formation of a new carbon-carbon bond through the Suzuki-Miyaura coupling. This reaction is crucial in the synthesis of complex organic molecules.
Action Environment
The action of (3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid can be influenced by environmental factors. For instance, the compound should be stored at 2-8°C . Additionally, it should be handled and stored in a specialized laboratory environment to avoid contact with skin and eyes and inhalation of dust and solutions .
Biochemische Analyse
Biochemical Properties
(3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of the boronic acid with an organic halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The nature of these interactions is primarily based on the ability of the boronic acid group to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in organic synthesis .
Cellular Effects
The effects of (3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid on various types of cells and cellular processes are still under investigation. Its role in facilitating the Suzuki-Miyaura coupling reaction suggests that it may influence cell function by participating in the synthesis of bioactive molecules. These molecules can impact cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form covalent bonds with biomolecules may also affect cellular processes by modifying the activity of enzymes and other proteins.
Molecular Mechanism
At the molecular level, (3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid exerts its effects through its participation in the Suzuki-Miyaura coupling reaction. This reaction involves the oxidative addition of an organic halide to a palladium catalyst, followed by transmetalation with the boronic acid, and finally reductive elimination to form the new carbon-carbon bond . The boronic acid group in the compound forms reversible covalent bonds with diols and other nucleophiles, facilitating the transmetalation step of the reaction.
Temporal Effects in Laboratory Settings
The stability and degradation of (3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid in laboratory settings are crucial for its effectiveness in biochemical reactions. The compound is stable under recommended storage conditions, typically at 2-8°C . Over time, the compound may degrade, affecting its ability to participate in reactions. Long-term studies on its effects on cellular function in in vitro or in vivo settings are limited, but its stability and reactivity suggest that it can be a reliable reagent for extended periods under proper storage conditions .
Metabolic Pathways
(3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid is involved in metabolic pathways related to its role in organic synthesis. The compound interacts with enzymes and cofactors that facilitate the Suzuki-Miyaura coupling reaction, leading to the formation of new carbon-carbon bonds . The metabolic flux and levels of metabolites may be influenced by the presence of this compound, although detailed studies on its metabolic pathways are limited.
Transport and Distribution
The transport and distribution of (3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid within cells and tissues are influenced by its chemical properties. The compound’s solubility in organic solvents suggests that it can be readily taken up by cells and distributed within various cellular compartments .
Subcellular Localization
The subcellular localization of (3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid is likely influenced by its ability to form covalent bonds with biomolecules. This property may direct the compound to specific cellular compartments or organelles where it can exert its effects . The presence of targeting signals or post-translational modifications that direct its localization has not been extensively studied, but its chemical properties suggest potential for specific subcellular targeting.
Eigenschaften
IUPAC Name |
[3-(5-ethoxy-5-oxopentyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO4/c1-2-18-13(15)9-4-3-6-11-7-5-8-12(10-11)14(16)17/h5,7-8,10,16-17H,2-4,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBIWJNTRMUYTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CCCCC(=O)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674601 | |
| Record name | [3-(5-Ethoxy-5-oxopentyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-57-6 | |
| Record name | 1-Ethyl 3-boronobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(5-Ethoxy-5-oxopentyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


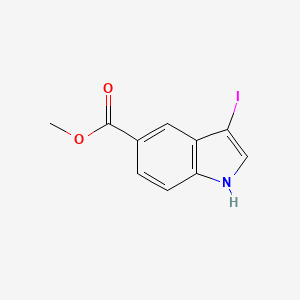
![2-chloro-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B1463582.png)
![2-[5-(piperidin-4-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1463584.png)
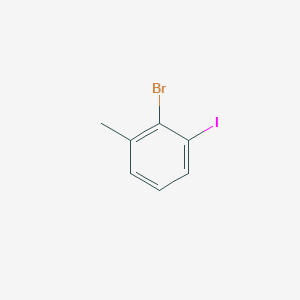
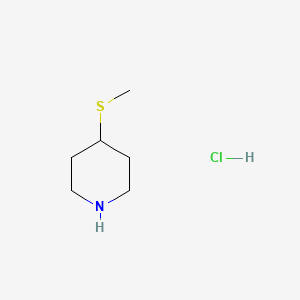
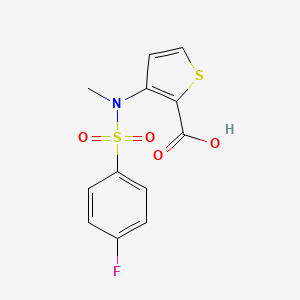
![1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidine]-4-carboxylic acid](/img/structure/B1463590.png)


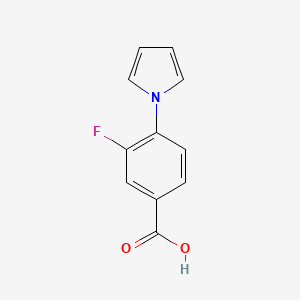

![[(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride](/img/structure/B1463596.png)
